2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine
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Overview
Description
2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is an organic compound with the molecular formula C₉H₁₆F₂N₂. It is a fluorinated amine, which makes it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine typically involves multiple steps. One common method includes the reaction of 2,2-difluoro-3-bromopropan-1-amine with 4-methyl-1,2,3,6-tetrahydropyridine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine
- 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)butan-1-amine
- 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)pentan-1-amine
Uniqueness
What sets 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine apart from similar compounds is its specific fluorination pattern and the presence of the tetrahydropyridine ring. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16F2N2 |
---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
2,2-difluoro-3-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H16F2N2/c1-8-2-4-13(5-3-8)7-9(10,11)6-12/h2H,3-7,12H2,1H3 |
InChI Key |
OGISJEYHVZPMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(CC1)CC(CN)(F)F |
Origin of Product |
United States |
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